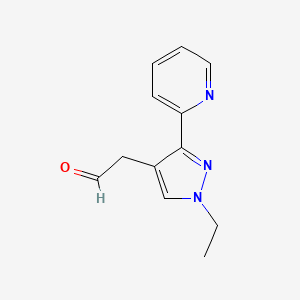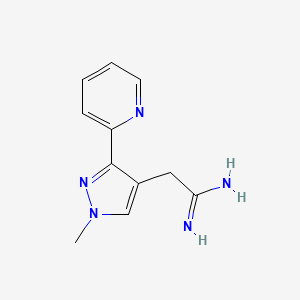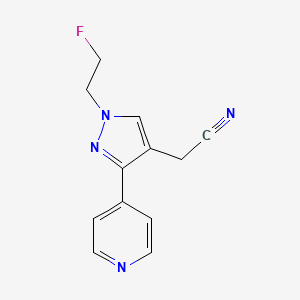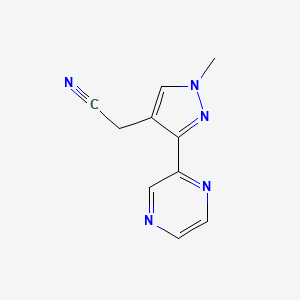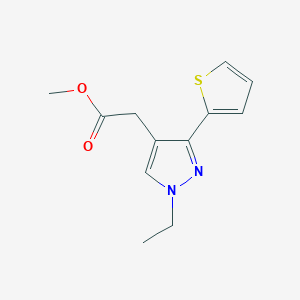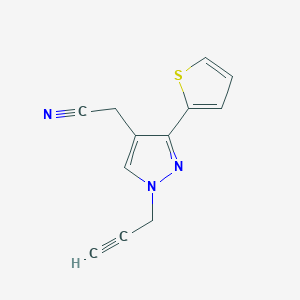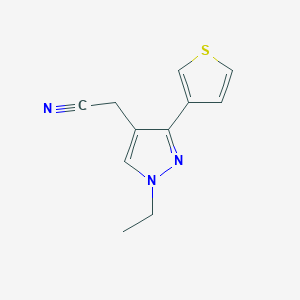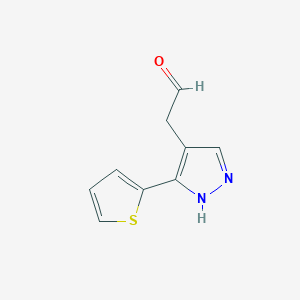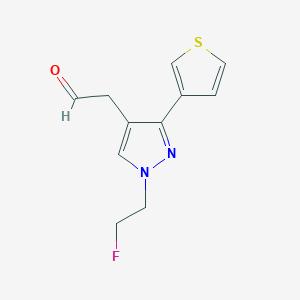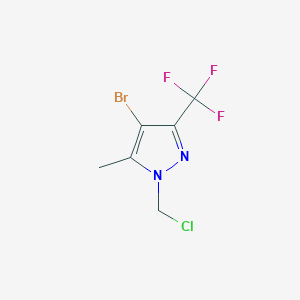
4-Brom-1-(Chlormethyl)-5-methyl-3-(Trifluormethyl)-1H-pyrazol
Übersicht
Beschreibung
4-bromo-1-(chloromethyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole, also known as 4-BCMTMP, is a synthetic organic compound with a wide range of applications in scientific research. It is a member of the pyrazole family, which is a group of five-membered aromatic heterocyclic compounds with a nitrogen atom at the center. 4-BCMTMP has been used in various laboratory experiments to study its mechanism of action and biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Pharmazeutika
Die Trifluormethylgruppe in dieser Verbindung spielt eine bedeutende Rolle bei der Entwicklung von Pharmazeutika. Ihr Vorhandensein kann die biologische Aktivität und metabolische Stabilität potenzieller Medikamentenkandidaten verbessern. Diese Verbindung könnte bei der Synthese neuartiger Pharmazeutika verwendet werden, die zur therapeutischen Wirksamkeit eine Trifluormethylgruppe benötigen .
Pflanzenschutzmittel
In der Forschung im Bereich der Pflanzenschutzmittel kann die Einführung einer Trifluormethylgruppe die herbiziden oder pestiziden Eigenschaften einer Verbindung verbessern. Die vorliegende Verbindung könnte als Vorstufe bei der Synthese von Pflanzenschutzmitteln dienen, die aufgrund der Trifluormethylgruppe von erhöhter Wirksamkeit und Umweltbeständigkeit profitieren .
Materialwissenschaften
Die einzigartige chemische Struktur dieser Verbindung, insbesondere die Trifluormethylgruppe, kann zur Entwicklung fortschrittlicher Materialien mit spezifischen Eigenschaften wie erhöhter thermischer Stabilität oder chemischer Beständigkeit beitragen. Sie könnte bei der Herstellung von Polymeren oder Beschichtungen verwendet werden, die solche Eigenschaften erfordern .
Organische Synthese
Diese Verbindung kann als Zwischenprodukt in der organischen Synthese dienen, insbesondere bei Reaktionen, die eine radikalische Trifluormethylierung beinhalten. Sie könnte verwendet werden, um eine Trifluormethylgruppe in verschiedene organische Moleküle einzuführen und so deren chemische Eigenschaften zu verändern .
Chemische Ausbildung
Als Verbindung mit einer komplexen Struktur und mehreren funktionellen Gruppen dient sie als hervorragendes Beispiel für den Unterricht fortgeschrittener Konzepte der organischen Chemie. Sie kann verwendet werden, um die Synthese und Reaktivität von Pyrazolen und deren Derivaten zu veranschaulichen.
Jede dieser Anwendungen nutzt die einzigartigen chemischen Eigenschaften der Verbindung, insbesondere das Vorhandensein der Trifluormethylgruppe, die in verschiedenen Bereichen der wissenschaftlichen Forschung zunehmend an Bedeutung gewinnt .
Wirkmechanismus
The mechanism of action of 4-bromo-1-(chloromethyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole is not fully understood, but it is believed to involve the inhibition of various enzymes. It is known to inhibit the enzyme phospholipase A2, which is involved in the breakdown of phospholipids in the cell membrane. It also inhibits the enzyme lipoxygenase, which is involved in the production of leukotrienes, which are pro-inflammatory mediators. In addition, 4-bromo-1-(chloromethyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole is believed to inhibit the activity of protein kinases, which are enzymes that regulate the activity of proteins in the cell.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-bromo-1-(chloromethyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole are not well-studied, but it is believed to have anti-inflammatory and anti-cancer properties. It is known to inhibit the production of leukotrienes, which are pro-inflammatory mediators, and it is also believed to inhibit the growth of cancer cells. In addition, 4-bromo-1-(chloromethyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole has been shown to have antioxidant properties, which may be beneficial in preventing oxidative damage to cells.
Vorteile Und Einschränkungen Für Laborexperimente
4-bromo-1-(chloromethyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is also relatively stable in aqueous solutions. Furthermore, it is a relatively inexpensive compound, making it cost-effective for use in laboratory experiments. However, there are some limitations to its use in laboratory experiments. For example, it is not soluble in organic solvents, and it is also not very soluble in water. In addition, the mechanism of action of 4-bromo-1-(chloromethyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole is not fully understood, which can make it difficult to interpret the results of experiments using this compound.
Zukünftige Richtungen
There are several potential future directions for research involving 4-bromo-1-(chloromethyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole. Further studies could be conducted to better understand its mechanism of action and biochemical and physiological effects. In addition, further research could be conducted to identify new applications for 4-bromo-1-(chloromethyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole, such as in the synthesis of novel drugs or in the development of new therapeutic agents. Furthermore, further studies could be conducted to optimize the synthesis of 4-bromo-1-(chloromethyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole and to develop new methods for its purification. Finally, further studies could be conducted to investigate the potential toxicity of 4-bromo-1-(chloromethyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole and to identify any potential adverse effects associated with its use.
Eigenschaften
IUPAC Name |
4-bromo-1-(chloromethyl)-5-methyl-3-(trifluoromethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClF3N2/c1-3-4(7)5(6(9,10)11)12-13(3)2-8/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRXGJPZHDZJQOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCl)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



